Ajmalicine
Overview
Description
Ajmalicine, also known as δ-yohimbine or raubasine, is an antihypertensive drug used in the treatment of high blood pressure . It is one of the most popular antihypertensive drugs obtained from the root barks of Catharanthus roseus (L.) G. Don and Rauvolfia serpentine (L.) Benth. ex Kurz . It also has potential antimicrobial, cytotoxic, central depressant, and antioxidant activities .
Synthesis Analysis
Ajmalicine is synthesized through the terpenoid indole alkaloid (TIA) pathway . The terpenoid moiety is synthesized by the MEP pathway, which starts with pyruvate and D-glyceraldehyde-3-phosphate, followed by the involvement of DXS, DXR, MCT, MECS, HDS, and HDR genes . This results in isopentenyl diphosphate and dimethylallyl diphosphate, which are then synthesized into secologanin . The indole moiety is brought about by the indole pathway, where tryptophan decarboxylase (TDC) catalyzes the formation of tryptamine from tryptophan . Strictosidine synthase (STR) then catalyzes the formation of strictosidine from the intermediates of the previous pathways . Strictosidine is the common precursor for all terpenoid indole alkaloids .
Molecular Structure Analysis
Ajmalicine is a monoterpenoid indole alkaloid . Its molecular formula is C21H24N2O3 .
Chemical Reactions Analysis
Ajmalicine biosynthesis involves several key genes of the terpenoid indole alkaloid (TIA) pathway, namely G10H, 10HGO, TDC, SLS, STR, and SDG . Fluxomic analysis of the ajmalicine biosynthesis in transgenic C. roseus cell lines revealed that the order of the regulatory activity of the key genes of the TIA pathway was STR > TDC > G10H > SDG > 10HGO > SLS .
Physical And Chemical Properties Analysis
Ajmalicine has a molecular weight of 352.434 g·mol−1 . It is a yellowish powder .
Scientific Research Applications
Monitoring and Metabolic Engineering of Ajmalicine
- Real-Time Monitoring in Living Cells : A significant advancement in ajmalicine research involves the development of a FRET-based tool for real-time monitoring of ajmalicine in living cells. This tool, named FLIP-Ajn, enables the measurement of ajmalicine flux in various systems, including bacteria, yeast, animal cell lines, and plant suspension cultures. It's crucial in studying the metabolic pathway of ajmalicine and aids in identifying regulatory steps for its synthesis (Ambrin et al., 2019).
- Metabolic Regulation in Catharanthus Roseus : Research on the metabolic regulation of ajmalicine biosynthesis in Catharanthus roseus suspension culture has been conducted. This involved using the FLIP-Ajn nanosensor to monitor ajmalicine levels in response to silencing of key genes in the terpenoid indole alkaloid pathway. The study identified strictosidine synthase as a potential regulatory gene in ajmalicine biosynthesis (Ambrin et al., 2020).
Industrial Production and Enhancement Techniques
- Bioreactor Cultivation for Production : Large-scale cultivation of Catharanthus roseus cells in bioreactors has been optimized for ajmalicine production. This includes techniques like using enriched media and optimizing environmental conditions for maximizing ajmalicine yield (Fulzele & Heble, 1994).
- Effect of Stress Factors : The impact of various stress factors on ajmalicine production in Catharanthus roseus has been studied. Factors like mannitol, sodium chloride, potassium chloride, cadmium chloride, and polyvinyl pyrrolidone have been shown to significantly influence ajmalicine accumulation, highlighting the potential for enhancing production through controlled stress application (Thakore et al., 2012).
Medicinal and Therapeutic Applications
- Antihypertensive Properties : Ajmalicine has been recognized for its antihypertensive properties. A study on the therapeutic mechanism of ajmalicine and total alkaloids from Rauvolfia verticillata in spontaneously hypertensive rats provides insight into its effects on blood pressure regulation (Feng et al., 2014).
Enhancing Ajmalicine Production
- Nutrient Deficiencies Impact on Bioproduction : Research has demonstrated that macro-nutrient deficiencies and boron can significantly affect ajmalicine bioproduction in Catharanthus roseus roots. This study provides insights into how varying nutrient levels can be manipulated to optimize ajmalicine production (Freitas et al., 2016).
Endophyte-Mediated Production Enhancement
- Role of Endophytes : The role of endophytes in enhancing ajmalmalicine production has been explored. Endophytes, specifically from the Catharanthus roseus plant, have been shown to significantly increase the content of ajmalicine and serpentine in the roots. This suggests the potential use of endophytes as bio-inoculants for increasing the production of key alkaloids (Singh et al., 2019).
Safety And Hazards
Future Directions
As the demand for Ajmalicine is significantly high, metabolic engineering approaches are being tried to increase its production in both homologous and heterologous systems . The metabolic engineering approach requires knowledge of the metabolic regulation of the alkaloid . For understanding the metabolic regulation, fluxomic analysis is important as it helps in understanding the flux of the alkaloid through the complicated metabolic pathway . The future of Ajmalicine research lies in the development of more robust systems for increased production of plant-based chemicals with medicinal value in non-native systems, including in yeast and tobacco plants .
properties
IUPAC Name |
methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTOGORTSDXSFK-XJTZBENFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904151 | |
Record name | Raubasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ajmalicine | |
CAS RN |
483-04-5 | |
Record name | Ajmalicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raubasine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Raubasine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15949 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raubasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ajmalicine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAUBASINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QJL8OX71Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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